molecular formula C16H18NO5P B1256882 Phenylbenzene omega-phosphono-alpha-amino acid, solid

Phenylbenzene omega-phosphono-alpha-amino acid, solid

Cat. No.: B1256882
M. Wt: 335.29 g/mol
InChI Key: NCEGJIHRQBRVJQ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2’-(Phosphonomethyl)-1,1’-biphenyl-3-yl]-L-alanine is a compound known for its unique structure and properties. It is a derivative of phenylbenzene amino acids and has been studied for its potential applications in various scientific fields. The compound is characterized by the presence of a phosphonomethyl group attached to a biphenyl structure, which is further linked to an L-alanine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2’-(Phosphonomethyl)-1,1’-biphenyl-3-yl]-L-alanine typically involves the following steps:

    Formation of the Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.

    Introduction of the Phosphonomethyl Group: The phosphonomethyl group can be introduced via a Michaelis-Arbuzov reaction, where a phosphite reacts with an alkyl halide.

    Attachment of the L-alanine Moiety: The final step involves the coupling of the biphenyl-phosphonomethyl intermediate with L-alanine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of 3-[2’-(Phosphonomethyl)-1,1’-biphenyl-3-yl]-L-alanine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonomethyl group, leading to the formation of phosphonic acid derivatives.

    Reduction: Reduction reactions can target the biphenyl structure, potentially leading to the formation of cyclohexyl derivatives.

    Substitution: The biphenyl structure allows for various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration typically involves nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

3-[2’-(Phosphonomethyl)-1,1’-biphenyl-3-yl]-L-alanine has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting glycine receptors.

    Medicine: Research has investigated its potential therapeutic applications, including as an antagonist for certain neurotransmitter receptors.

    Industry: It is used in the development of novel materials and as a precursor for agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interaction with glycine receptors in the central nervous system. It acts as an antagonist, blocking the action of glycine and thereby modulating neurotransmission. The molecular targets include the alpha-1 and alpha-2 subunits of the glycine receptor, and the pathways involved are related to inhibitory neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Strychnine: Another glycine receptor antagonist, but structurally distinct.

    Picrotoxinin: A compound that also antagonizes glycine receptors but has a different mechanism of action.

Uniqueness

3-[2’-(Phosphonomethyl)-1,1’-biphenyl-3-yl]-L-alanine is unique due to its specific biphenyl structure combined with a phosphonomethyl group and an L-alanine moiety. This unique structure allows it to interact with glycine receptors in a distinct manner compared to other antagonists like strychnine and picrotoxinin.

Properties

Molecular Formula

C16H18NO5P

Molecular Weight

335.29 g/mol

IUPAC Name

(2S)-2-amino-3-[3-[2-(phosphonomethyl)phenyl]phenyl]propanoic acid

InChI

InChI=1S/C16H18NO5P/c17-15(16(18)19)9-11-4-3-6-12(8-11)14-7-2-1-5-13(14)10-23(20,21)22/h1-8,15H,9-10,17H2,(H,18,19)(H2,20,21,22)/t15-/m0/s1

InChI Key

NCEGJIHRQBRVJQ-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CP(=O)(O)O)C2=CC=CC(=C2)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C(=C1)CP(=O)(O)O)C2=CC=CC(=C2)CC(C(=O)O)N

Synonyms

3-(2'-phosphonomethyl(1,1'-biphenyl)-3-yl)alanine
PMBA-3

Origin of Product

United States

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